4-Cyclopropoxy-6-ethylcyclohexa-2,4-dienamine
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Overview
Description
4-Cyclopropoxy-6-ethylcyclohexa-2,4-dienamine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol This compound is characterized by its cyclopropoxy and ethyl substituents on a cyclohexa-2,4-dienamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-ethylcyclohexa-2,4-dienamine typically involves the reaction of cyclopropyl alcohol with 6-ethylcyclohexa-2,4-dienone in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-ethylcyclohexa-2,4-dienamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-6-ethylcyclohexa-2,4-dienamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-ethylcyclohexa-2,4-dienamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-6-methylcyclohexa-2,4-dienamine
- **4-Cyclopropoxy-6
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-ethylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C11H17NO/c1-2-8-7-10(5-6-11(8)12)13-9-3-4-9/h5-9,11H,2-4,12H2,1H3 |
InChI Key |
GVQCOGRDBFHSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C=CC1N)OC2CC2 |
Origin of Product |
United States |
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